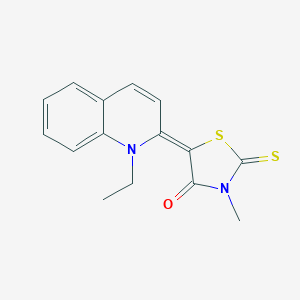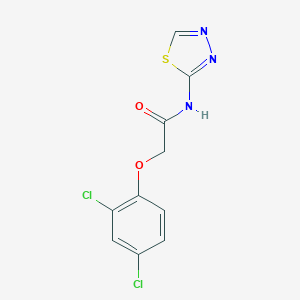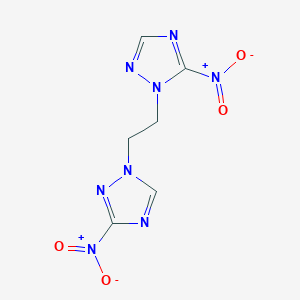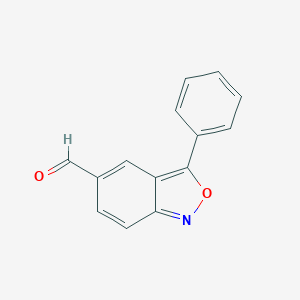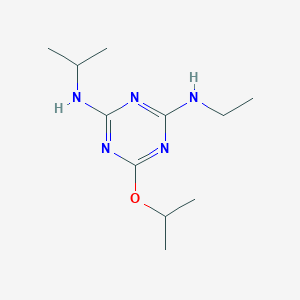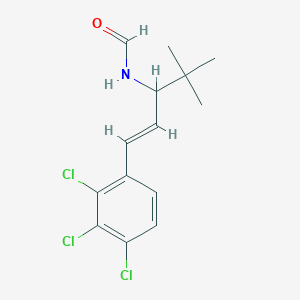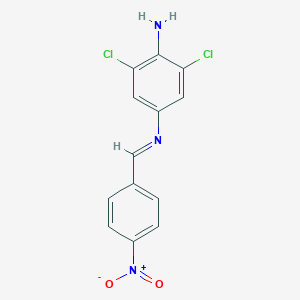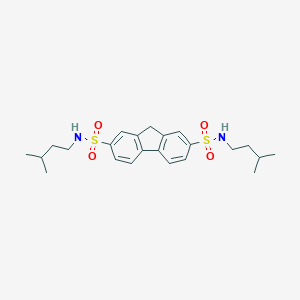
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C23H32N2O4S2 and a molecular weight of 464.64 g/mol . This compound is characterized by its unique structure, which includes a fluorene core substituted with two sulfonamide groups and two diisopentyl chains. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide typically involves the reaction of fluorene with sulfonamide derivatives under specific conditions. The process generally includes:
Starting Materials: Fluorene, sulfonamide derivatives, and diisopentylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and purification steps is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Sulfuric acid, aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The diisopentyl chains may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N2,N7-diisopropyl-9H-2,7-fluorenedisulfonamide
- N2,N7-diisobutyl-9H-2,7-fluorenedisulfonamide
- N2,N7-diisooctyl-9H-2,7-fluorenedisulfonamide
Uniqueness
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide is unique due to its specific diisopentyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C23H32N2O4S2 |
|---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C23H32N2O4S2/c1-16(2)9-11-24-30(26,27)20-5-7-22-18(14-20)13-19-15-21(6-8-23(19)22)31(28,29)25-12-10-17(3)4/h5-8,14-17,24-25H,9-13H2,1-4H3 |
InChI Key |
QSNBNEOHVICCGL-UHFFFAOYSA-N |
SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCC(C)C |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B412049.png)
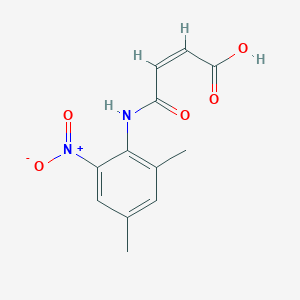
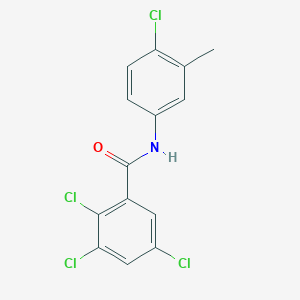
![2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL](/img/structure/B412061.png)

